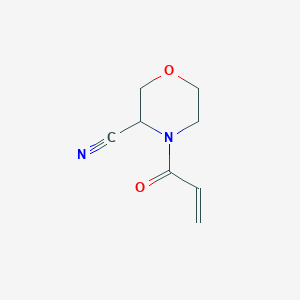

![molecular formula C18H22FN7 B2419821 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine CAS No. 2198085-83-3](/img/structure/B2419821.png)

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar triazolo pyridazine-based compounds has been reported in the literature . These compounds were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring fused with a triazole ring, a piperidine ring, and a pyrimidine ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .科学的研究の応用

Anticancer Agents and Tubulin Inhibition

One significant area of application is in the development of anticancer agents, particularly through the mechanism of tubulin polymerization inhibition. The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which include compounds structurally related to the one mentioned, have been described. These compounds exhibit a unique mechanism of action by promoting tubulin polymerization in vitro without binding competitively with paclitaxel, unlike other cancer therapies. They are also capable of overcoming resistance attributed to several multidrug resistance transporter proteins, showing efficacy in inhibiting tumor growth in various models when dosed either orally or intravenously (Zhang et al., 2007).

Anti-inflammatory and Antihistaminic Activities

Compounds with a structure similar to the one have shown both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis. This research indicates that certain configurations within this chemical class can block peripheral H(1) receptors effectively, while also inhibiting eosinophil infiltration in the skin caused by topical antigen challenges (Gyoten et al., 2003).

Cardiovascular Agents

The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have also been explored for their potential as cardiovascular agents. This includes the discovery of compounds with significant coronary vasodilating and antihypertensive activities, indicating a promising application for such molecules in cardiovascular disease treatment (Sato et al., 1980).

Alzheimer's Disease Therapies

In the quest for Alzheimer's disease therapies, triazolopyrimidine-based compounds have been synthesized and evaluated as acetylcholinesterase inhibitors. Among these, certain compounds showed nanomolar activity towards acetylcholinesterase, promising selectivity against butyrylcholinesterase, and exhibited multiple target profiles including inhibition of Aβ aggregation and antioxidant activity. This research highlights the multifunctional potential of such compounds in treating neurodegenerative diseases (Kumar et al., 2016).

Fungicidal Activity

Another research application is in the development of fungicides. Triazolopyrimidine analogs have shown excellent activity against economically important phytopathogens, providing a foundation for developing novel fungicidal agents. This highlights the potential agricultural applications of compounds within this chemical class (Crowley et al., 2010).

特性

IUPAC Name |

6-tert-butyl-3-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN7/c1-18(2,3)14-4-5-15-22-23-16(26(15)24-14)12-6-8-25(9-7-12)17-13(19)10-20-11-21-17/h4-5,10-12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACBJZOUMHGNCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC=NC=C4F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

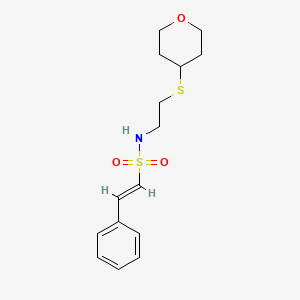

![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)

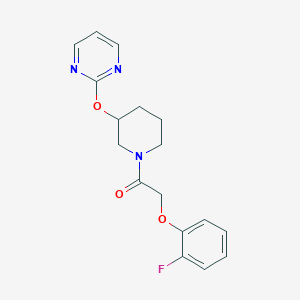

![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)

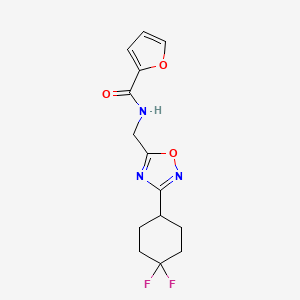

![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)

![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)

![4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2419748.png)

![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)

![Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2419753.png)

![3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2419756.png)

![N-[2-(1H-Indazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2419760.png)

![[6-(3,3,3-Trifluoropropyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2419761.png)